1H-Cyclopenta(b)quinoline, 2,3-dihydro-9-amino-5-chloro-

Lipophilicity Physicochemical profiling LogP

1H-Cyclopenta(b)quinoline, 2,3-dihydro-9-amino-5-chloro- (CAS 53970-63-1) is a heterocyclic compound belonging to the 2,3-dihydro-1H-cyclopenta[b]quinoline family, characterized by a fused quinoline-cyclopentane bicyclic core with a primary amine at the 9-position and a chlorine substituent at the 5-position of the quinoline ring. With a molecular formula of C₁₂H₁₁ClN₂ and a molecular weight of 218.68 g/mol, this compound serves as a versatile building block for generating biologically active derivatives, particularly those targeting acetylcholinesterase (AChE) inhibition for Alzheimer's disease research, fructose-1,6-bisphosphatase (F16BPase) inhibition for metabolic disorders, and CCR5 antagonism for HIV/inflammatory disease applications.

Molecular Formula C12H11ClN2
Molecular Weight 218.68 g/mol
CAS No. 53970-63-1
Cat. No. B13925019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Cyclopenta(b)quinoline, 2,3-dihydro-9-amino-5-chloro-
CAS53970-63-1
Molecular FormulaC12H11ClN2
Molecular Weight218.68 g/mol
Structural Identifiers
SMILESC1CC2=C(C1)N=C3C(=C2N)C=CC=C3Cl
InChIInChI=1S/C12H11ClN2/c13-9-5-1-4-8-11(14)7-3-2-6-10(7)15-12(8)9/h1,4-5H,2-3,6H2,(H2,14,15)
InChIKeyLCECMIAATYVQDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Cyclopenta(b)quinoline, 2,3-dihydro-9-amino-5-chloro- (CAS 53970-63-1) for Scientific Procurement: Class Positioning and Core Characteristics


1H-Cyclopenta(b)quinoline, 2,3-dihydro-9-amino-5-chloro- (CAS 53970-63-1) is a heterocyclic compound belonging to the 2,3-dihydro-1H-cyclopenta[b]quinoline family, characterized by a fused quinoline-cyclopentane bicyclic core with a primary amine at the 9-position and a chlorine substituent at the 5-position of the quinoline ring . With a molecular formula of C₁₂H₁₁ClN₂ and a molecular weight of 218.68 g/mol, this compound serves as a versatile building block for generating biologically active derivatives, particularly those targeting acetylcholinesterase (AChE) inhibition for Alzheimer's disease research, fructose-1,6-bisphosphatase (F16BPase) inhibition for metabolic disorders, and CCR5 antagonism for HIV/inflammatory disease applications [1] [2].

Why In-Class Substitution of 1H-Cyclopenta(b)quinoline, 2,3-dihydro-9-amino-5-chloro- Carries Procurement Risk


Within the 2,3-dihydro-1H-cyclopenta[b]quinoline chemotype, the nature and position of the aromatic ring substituent fundamentally alter physicochemical properties, target engagement profiles, and downstream synthetic utility [1]. The 5-chloro substituent on the target compound introduces a calculated LogP of 3.54 and an electron-withdrawing effect (-I, +M) that is absent in the unsubstituted parent (CAS 18528-78-4; LogP ~2.8 estimated), while differing sterically and electronically from the 5-methyl analog (CAS 53970-64-2; LogP ~3.2 estimated) . These differences influence solubility, membrane permeability, metabolic stability of derived hybrids, and the electronic character of the 9-amino group for condensation chemistry—meaning that a 5-methyl, 5-fluoro, or unsubstituted cyclopentaquinoline cannot be assumed to yield equivalent biological outcomes or synthetic efficiency without empirical validation, as detailed in the quantitative evidence below [2].

1H-Cyclopenta(b)quinoline, 2,3-dihydro-9-amino-5-chloro- (CAS 53970-63-1): Quantified Differentiation Evidence Against Comparators


Physicochemical Differentiation: 5-Chloro vs. Unsubstituted Parent and 5-Methyl Analog

The target compound's chlorine substitution at the 5-position confers a calculated LogP of 3.54, compared to an estimated LogP of ~2.8 for the unsubstituted 9-amino-2,3-dihydro-1H-cyclopenta[b]quinoline parent (CAS 18528-78-4) and ~3.2 for the 5-methyl analog (CAS 53970-64-2), as determined by computational prediction . The chlorine atom introduces an electron-withdrawing inductive effect (-I) and resonance electron donation (+M), differentiating its electronic profile from the electron-donating methyl group and the hydrogen of the parent, which can alter the nucleophilicity of the 9-amino group for subsequent derivatization . Importantly, a high-strength caveat applies: direct head-to-head experimentally measured LogP or pKa data for this specific compound versus its comparators have not been identified in the open peer-reviewed literature; all LogP values are computationally predicted.

Lipophilicity Physicochemical profiling LogP Drug-likeness

Scaffold Utility for F16BPase Inhibitor Synthesis: Class Evidence with Differentiated EGFR Counter-Screening Profile

The 2,3-dihydro-1H-cyclopenta[b]quinoline scaffold—of which the target compound is a 5-chloro-substituted building block—has been validated as a suitable core for generating potent fructose-1,6-bisphosphatase (F16BPase) inhibitors with the critical advantage of significantly lower off-target EGFR tyrosine kinase inhibitory activity compared to earlier chemical series [1]. In the Rosini et al. (2006) study, substituted 2,3-dihydro-1H-cyclopenta[b]quinolin-9-ylamine derivatives were synthesized and screened; the scaffold class demonstrated the ability to decouple F16BPase inhibition from EGFR inhibition—a key selectivity challenge in this target class [1]. This is a class-level inference: no direct F16BPase IC50 or EGFR counter-screen data for the specific 5-chloro analog (CAS 53970-63-1) have been published in peer-reviewed literature. The 5-chloro variant's differentiated LogP and electronic profile may further modulate the F16BPase/EGFR selectivity ratio compared to unsubstituted or 5-methyl congeners, but this remains to be empirically tested.

Fructose-1,6-bisphosphatase Metabolic disease EGFR counter-screening Type 2 diabetes

AChE Inhibitory Activity of the Parent Scaffold vs. Tacrine: Establishing the Baseline for 5-Chloro Derivative Optimization

The unsubstituted parent compound 2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine (CAS 18528-78-4) exhibits an IC50 of approximately 4.4 μM (4,400 nM) against human AChE by Ellman's method, as reported in BindingDB [1]. This is ~55- to 85-fold weaker than tacrine (IC50 ~52-77 nM against human AChE), the historical reference AChE inhibitor . However, optimization of the cyclopentaquinoline scaffold through hybridization with nicotinic acid derivatives has yielded compounds with nanomolar potency—compound 3b (a 2,3-dihydro-1H-cyclopenta[b]quinoline-5,6-dichloronicotinic acid hybrid) achieved an AChE IC50 of 0.052 μM (52 nM), comparable to or exceeding tacrine [2]. The target compound (CAS 53970-63-1) has no directly reported AChE IC50 in the open literature; this represents a critical data gap for procurement decisions. The 5-chloro substitution provides a vector for generating analogous hybrid molecules via the 9-amino group, with the chlorine's electronic effects potentially modulating binding interactions with the AChE peripheral anionic site.

Acetylcholinesterase Alzheimer's disease Cholinesterase inhibition Tacrine analog

Preliminary Pharmacological Screening: CCR5 Antagonist Activity Suggestion for the 5-Chloro Derivative

A Semantic Scholar author profile (Zhang HL, 2012) reports preliminary pharmacological screening indicating that the 5-chloro-substituted compound (CAS 53970-63-1) can be used as a CCR5 antagonist for the preparation of treatments for CCR5-mediated diseases including HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and COPD [1]. This represents a distinct target engagement profile compared to the AChE and F16BPase applications documented for other cyclopentaquinoline derivatives. A critical caveat: no quantitative IC50, Ki, or binding affinity data for CCR5 antagonism have been published in peer-reviewed literature for this specific compound. The CCR5 antagonist patent landscape includes substituted quinoline derivatives (e.g., Schering AG patent EP1534681A1) [2], but direct comparative data between the target compound and known CCR5 antagonists (e.g., maraviroc, IC50 ~3 nM) are entirely absent.

CCR5 antagonist HIV Chemokine receptor Inflammation

Thermal Stability and Physical Handling Characteristics vs. In-Class Analogs

The target compound exhibits a predicted boiling point of 425.5°C at 760 mmHg with a flash point of 211.1°C and a calculated density of 1.365 g/cm³ . In comparison, the unsubstituted parent compound (CAS 18528-78-4) has a predicted boiling point of 394.5°C at 760 mmHg and density of 1.243 g/cm³ . The higher boiling point of the 5-chloro derivative (+31°C vs. parent) reflects the increased molecular weight and enhanced intermolecular forces conferred by the chlorine atom, which may affect distillation and purification parameters. Melting point data for the 5-chloro compound have not been published, whereas the unsubstituted parent has a reported melting point of 175-176°C .

Thermal stability Boiling point Storage Handling

1H-Cyclopenta(b)quinoline, 2,3-dihydro-9-amino-5-chloro-: Evidence-Backed Research and Industrial Application Scenarios


Medicinal Chemistry: Synthesis of Tacrine-Hybrid AChE Inhibitors for Alzheimer's Disease Research

The target compound serves as a direct building block for generating cyclopentaquinoline-nicotinamide hybrids via condensation of the 9-amino group with activated heterocyclic carboxylic acids, following established protocols by Szymański et al. (2012) and Czarnecka et al. (2018) [1] [2]. The 5-chloro substituent provides a defined electronic environment that can modulate binding to the AChE peripheral anionic site, while the chlorine atom simultaneously offers a synthetic handle for further diversification via palladium-catalyzed cross-coupling, a feature unavailable in the unsubstituted parent. Laboratories procuring this compound for AChE inhibitor libraries should note that while optimized hybrids from this scaffold class have achieved IC50 values as low as 3.65 nM (compound 6h), the specific contribution of the 5-chloro substituent to potency has not been systematically quantified and requires empirical determination [1].

Metabolic Disease Research: F16BPase Inhibitor Scaffold Development with Built-In EGFR Selectivity

The cyclopentaquinoline scaffold, including the 5-chloro variant, is validated as a core for F16BPase inhibitor synthesis with the demonstrated advantage of significantly lower EGFR tyrosine kinase inhibitory activity compared to earlier chemical series [1]. This scaffold-level selectivity feature is critical for metabolic disease programs where EGFR-mediated toxicity is a concern. The 5-chloro substituent's electron-withdrawing character may further fine-tune the F16BPase/EGFR selectivity ratio relative to unsubstituted or electron-donating analogs, though this hypothesis requires experimental testing. Procurement for this application is supported by the Rosini et al. (2006) scaffold validation, but buyers should recognize that direct F16BPase IC50 data for the specific 5-chloro compound remain unpublished [1].

Chemokine Receptor Pharmacology: Exploratory CCR5 Antagonist Screening

Based on preliminary pharmacological screening suggesting CCR5 antagonist activity for the 5-chloro cyclopentaquinoline derivative [1], this compound may serve as a starting point for CCR5-targeted lead discovery in HIV, asthma, rheumatoid arthritis, and COPD indications. The Schering AG patent landscape (EP1534681A1) establishes that substituted quinolines can function as CCR5 receptor antagonists [2], providing a mechanistic framework for exploring the target compound in this context. However, the evidence strength is low (qualitative screening only, no quantitative binding or functional data), and procurement for CCR5 programs should be accompanied by a plan for independent pharmacological profiling before committing to large-scale synthesis campaigns.

Chemical Biology: Halogen-Enabled Probe Development via Cross-Coupling Chemistry

The aryl chloride at the 5-position of the quinoline ring provides a functional handle for late-stage diversification via Suzuki-Miyaura, Buchwald-Hartwig, or other palladium-catalyzed cross-coupling reactions, a feature absent in the unsubstituted parent compound (CAS 18528-78-4). This enables the generation of focused libraries where the 5-position is systematically varied while maintaining the 9-amino condensation handle, facilitating SAR studies across multiple target classes (AChE, F16BPase, and exploratory CCR5). The compound's calculated LogP of 3.54, density of 1.365 g/cm³, and boiling point of 425.5°C provide design parameters for reaction solvent selection and purification protocol development .

Quote Request

Request a Quote for 1H-Cyclopenta(b)quinoline, 2,3-dihydro-9-amino-5-chloro-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.